Cas no 883-38-5 (5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde)

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with chloro, methyl, phenyl, and formyl functional groups. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (methyl, phenyl) groups enhances its reactivity, enabling selective modifications at the 4-carbaldehyde position. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise incorporation into complex frameworks, making it useful in medicinal chemistry for designing bioactive molecules. High purity grades are available to meet stringent research and industrial requirements.
5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde structure
883-38-5 structure
Product Name:5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS No:883-38-5
MF:C11H9ClN2O
MW:220.65496134758
MDL:MFCD00244899
CID:732874
PubChem ID:2763644
Update Time:2025-06-08

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
    • 1H-Pyrazole-4-carboxaldehyde,5-chloro-1-methyl-3-phenyl-
    • 5-chloro-1-methyl-3-phenyl-1H-Pyrazole-4-carboxaldehyde
    • 5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde
    • 3-phenyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
    • 5-Chloro-1-methyl-3-phenylpyrazole-4-carboxaldehyde
    • 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxaldehyde (ACI)
    • Pyrazole-4-carboxaldehyde, 5-chloro-1-methyl-3-phenyl- (7CI, 8CI)
    • DTXSID60377068
    • J-517268
    • Z381556044
    • EN300-78772
    • SCHEMBL2076094
    • DTXCID20328096
    • AKOS005070060
    • AB05488
    • CS-0061731
    • W17390
    • 883-38-5
    • 2K-535S
    • MFCD00244899
    • SY185278
    • DB-077249
    • MDL: MFCD00244899
    • Inchi: 1S/C11H9ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: LIUUTPYWKXCVCS-UHFFFAOYSA-N
    • SMILES: O=CC1=C(Cl)N(C)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 220.04000
  • Monoisotopic Mass: 220.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9A^2
  • Molecular Weight: 220.65
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.26
  • Melting Point: 62-64°C
  • Boiling Point: 372.5°C at 760 mmHg
  • Flash Point: 179.1°C
  • Refractive Index: 1.611
  • PSA: 34.89000
  • LogP: 2.55300

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Security Information

  • HazardClass:IRRITANT

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  10 - 15 min, 0 °C
1.2 10 h, 120 °C
1.3 Reagents: Water
1.4 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Reference
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions
Popov, Aleksandr V.; et al, ARKIVOC (Gainesville, 2019, (6), 1-14

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  12 h, 80 °C
Reference
5-((1H-Pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5
Gilbert, Adam M.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1189-1192

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  1 h, 130 °C
Reference
Synthesis and antitumor activity of some pyrazole derivatives
El-Baih, Fatma E. M.; et al, Asian Journal of Chemistry, 2011, 23(3), 1309-1313

Production Method 5

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  17 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  12 h, 80 °C
Reference
5-((1H-Pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5
Gilbert, Adam M.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1189-1192

Production Method 7

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 8

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Raw materials

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Preparation Products

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:883-38-5)5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Order Number:A862236
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):193.0
Email:sales@amadischem.com

Additional information on 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 883-38-5)

The compound 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 883-38-5) is a fascinating organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of a chlorine substituent, a methyl group, and a phenyl group at specific positions on the pyrazole ring imparts unique electronic and steric properties to the molecule, making it highly versatile for different chemical reactions and biological interactions.

Recent studies have highlighted the potential of pyrazole derivatives as promising candidates in drug discovery. For instance, researchers have explored the ability of 5-Chloro derivatives to act as inhibitors of various enzymes, such as kinases and proteases, which are critical targets in cancer therapy. The carbaldehyde group at position 4 of the pyrazole ring has been shown to enhance the molecule's ability to form hydrogen bonds, a key factor in drug-receptor interactions. This property makes 5-Chloro derivatives particularly attractive for designing small-molecule inhibitors with high bioavailability and selectivity.

In addition to its pharmaceutical applications, 5-Chloro compounds have also found utility in agrochemicals. Recent advancements in green chemistry have led to the development of eco-friendly synthesis methods for pyrazole derivatives, including those with chlorine substituents. These methods often involve catalytic processes that minimize waste and reduce environmental impact. For example, microwave-assisted synthesis has been employed to efficiently prepare 5-Chloro compounds, enabling faster reaction times and higher yields compared to traditional methods.

The structural uniqueness of 5-Chloro pyrazoles also makes them valuable in materials science. Researchers have investigated their use as building blocks for constructing advanced materials, such as coordination polymers and metalloorganic frameworks (MOFs). The presence of a phenyl group enhances the molecule's aromaticity, facilitating π–π interactions that are essential for stabilizing these materials. Furthermore, the chlorine substituent can act as a directing group in metal coordination, allowing for precise control over the architecture of MOFs.

From a synthetic perspective, the preparation of 5-Chloro pyrazoles has been optimized through various routes. One common approach involves the condensation of aldehydes with ammonia or ammonium salts in the presence of suitable catalysts. The introduction of chlorine at position 5 can be achieved through electrophilic substitution reactions or via post-synthesis halogenation techniques. These methods have been refined to ensure high purity and reproducibility, making them suitable for large-scale production.

Recent breakthroughs in computational chemistry have further enhanced our understanding of the properties of pyrazole derivatives like CAS No. 883-38099999999999999999>. Quantum mechanical calculations have provided insights into their electronic structure, enabling predictions about their reactivity and stability under different conditions. Such computational tools are invaluable for guiding experimental efforts and accelerating drug discovery pipelines.

In conclusion, 5-Chloro pyrazoles represent a class of compounds with immense potential across multiple disciplines. Their unique chemical properties, combined with advancements in synthesis and computational techniques, position them as key players in future innovations in medicine, agriculture, and materials science.

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Amadis Chemical Company Limited
(CAS:883-38-5)5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
A862236
Purity:99%
Quantity:5g
Price ($):193.0
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